molecular formula C21H23NO5 B1305462 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid CAS No. 332849-40-8

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid

Cat. No.: B1305462
CAS No.: 332849-40-8
M. Wt: 369.4 g/mol
InChI Key: WFDVRQOVLBEPIS-UHFFFAOYSA-N
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Description

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is a complex organic compound that features a benzodioxole moiety, a methylbenzyl group, and a succinamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and methylbenzyl intermediates, followed by their coupling with succinamic acid derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-benzyl-succinamic acid
  • N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-chlorobenzyl)-succinamic acid
  • N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methoxybenzyl)-succinamic acid

Uniqueness

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is unique due to the presence of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-2-4-15(5-3-14)10-17(21(24)25)12-20(23)22-9-8-16-6-7-18-19(11-16)27-13-26-18/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDVRQOVLBEPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NCCC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389654
Record name N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332849-40-8
Record name N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

ANone: [] 6-amino-2-n-pentylthiobenzothiazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This leads to the accumulation of methylated sterol precursors like ergosta-5,7-dienol and squalene. Interestingly, this inhibition doesn't seem to affect the fatty acid composition or biosynthesis rate in Saccharomyces cerevisiae.

ANone: [] In a study conducted in Amritsar, India, Itraconazole demonstrated the highest efficacy against dermatophyte species, followed by Terbinafine. Fluconazole was found to be the least effective among the three antifungal drugs tested.

ANone: [] Yes, research is ongoing to discover and develop new antifungal agents, especially for drug-resistant strains. One such example is the experimental antifungal agent 6-amino-2-n-pentylthiobenzothiazole (APB), which has shown some activity against fluconazole-resistant Candida albicans and Candida dubliniensis. Another promising candidate is the echinocandin micafungin, which exhibited high efficiency against these resistant strains.

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